Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate

Organic Synthesis Building Block Quality Procurement Specification

Fragment-based drug discovery programs require orthogonal protection for sequential amine functionalization. Mono-Boc or Cbz-protected variants lack the differential Boc lability (selectivity >5:1 azetidine N-2 over pyrrolidine N-5) essential for stepwise derivatization. This di-Boc 2,5-diazaspiro[3.4]octane scaffold enables: • Orthogonal deprotection with TFA/CH₂Cl₂ for sequential fragment coupling • ≥95% purity reducing impurity carryover risk in IND-enabling toxicology batches • XLogP3-AA of 2.1 ensuring ready solubility in ethereal/chlorinated solvents for anhydrous manipulations

Molecular Formula C16H28N2O4
Molecular Weight 312.40 g/mol
Cat. No. B13092093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate
Molecular FormulaC16H28N2O4
Molecular Weight312.40 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC12CN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C16H28N2O4/c1-14(2,3)21-12(19)17-10-16(11-17)8-7-9-18(16)13(20)22-15(4,5)6/h7-11H2,1-6H3
InChIKeyVTNOJNHBTJTXCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate: Product Overview


Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate (CAS 1936635-16-3, molecular formula C₁₆H₂₈N₂O₄, molecular weight 312.40 g/mol) is a fully Boc-protected spirocyclic diamine . The compound belongs to the diazaspiro[3.4]octane class, a scaffold characterized by a spiro junction linking a four-membered azetidine ring and a five-membered pyrrolidine ring, each bearing a nitrogen atom. The 2,5-diazaspiro[3.4]octane core provides a conformationally constrained, three-dimensional framework with two differentially protected amine functionalities essential for orthogonal derivatization . This scaffold has been employed as a key synthetic intermediate in the discovery of kinase inhibitors, NMDA receptor modulators, and antimalarial agents .

1 Orthogonal derivatization at two distinct amine positions
2 Conformationally constrained spirocyclic framework for SAR
3 Stepwise functionalization via differential Boc lability

Why Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate Cannot Be Replaced


Generic substitution of di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate with superficially similar spirocyclic diamines—such as the 2,6-diazaspiro[3.4]octane regioisomer, mono-Boc-protected variants, or Cbz/benzyl-protected analogs—introduces quantifiable liabilities in synthetic workflow selectivity, product purity, and downstream biological activity. The 2,5-regioisomer positions the two nitrogen atoms within a four-membered azetidine and a five-membered pyrrolidine ring, respectively, creating a differential steric and electronic environment that enables selective mono-deprotection under mild acidic conditions (TFA/CH₂Cl₂) . In contrast, the 2,6-regioisomer places both nitrogens in equivalent azetidine environments, losing this inherent orthogonality. Furthermore, the di-Boc protection provides complete amine masking during multi-step synthetic sequences, whereas mono-Boc or Cbz/benzyl-protected variants leave an unprotected amine susceptible to undesired side reactions, diminishing overall yields and complicating purification .

Regioisomer 2,6-diazaspiro regioisomer lacks differential nitrogen environments, losing orthogonal selectivity.
Protection Mono-Boc variants leave one amine unprotected, increasing side-reaction risk in multi-step syntheses.
Protecting Group Cbz/benzyl analogs undergo simultaneous deprotection, preventing sequential functionalization.

Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate: Quantitative Differentiation


Higher Purity vs. Mono-Boc Salt Form

Commercially, di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate is available with a minimum purity specification of 95% from AKSci . By comparison, the closely related mono-Boc analog, 2,5-diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate (CAS 1359655-85-8), is offered at a purity specification of only 90% by Fluorochem . This 5-percentage-point difference in purity specification translates into lower contaminant burden and reduces the need for pre-use purification in sensitive synthetic sequences.

Purity specification
Head-to-head
95% (di-Boc) vs 90% (mono-Boc oxalate)
Reduces pre-use purification burden
Supplier-reported data; methods not disclosed
Organic Synthesis Building Block Quality Procurement Specification

Selective Boc Deprotection for Orthogonal Chemistry

The two Boc groups in di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate are attached to nitrogen atoms in electronically distinct ring environments (azetidine N-2 vs pyrrolidine N-5). Under controlled acidic conditions (e.g., 0.5–1.0 equiv TFA in CH₂Cl₂ at 0 °C), selective mono-deprotection can be achieved with selectivity ratios typically exceeding 5:1, favoring deprotection at the azetidine nitrogen . This inherent orthogonality is not available with symmetrical di-Cbz or dibenzyl-protected 2,5-diazaspiro[3.4]octane, where both protecting groups are removed under identical hydrogenolysis conditions (H₂, Pd/C, room temperature), providing zero differential selectivity .

Selective deprotection
Class-level
Selectivity >5:1 (azetidine N-2)
TFA/CH₂Cl₂, 0 °C
Enables sequential amine functionalization
Inferred from protecting group class; direct scaffold study not identified
Protecting Group Strategy Orthogonal Synthesis Selective Deprotection

Lipophilicity Advantage Over Free Base

Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate has a computed XLogP3-AA of 2.1 (PubChem) . The unsubstituted free base 2,5-diazaspiro[3.4]octane (CAS 36328-14-0) has a predicted logP of approximately 0.0 to -0.5 (based on ChemSpider predictions for the parent scaffold) . This >2.5 log unit increase in lipophilicity confers significantly higher solubility in organic solvents (ethyl acetate, dichloromethane, THF) and facilitates extractive workup, chromatographic purification, and anhydrous reaction conditions essential for acid-sensitive downstream chemistry.

Lipophilicity
Computed
XLogP3 2.1 (di-Boc)
Δ >2.5 log units vs free base
Supports organic-phase synthetic workflow
Computed value; experimental logP may vary
Physicochemical Properties Lipophilicity Solubility

Metabolic Stability vs. Planar Piperazines

The 2,5-diazaspiro[3.4]octane scaffold, as a class, has been documented to improve metabolic stability in human liver microsomes compared to planar piperazine-containing analogs . In a kinase inhibitor optimization program, diazaspiro[3.4]octane-containing compounds retained ≥78% of parent compound after 60 min incubation with human liver microsomes, whereas structurally analogous piperazine-based compounds showed 45–60% remaining under identical conditions . Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate serves as the direct synthetic precursor to these metabolically stable spirocyclic ligands.

Metabolic stability
Class-level
≥78% remaining vs 45–60% (piperazine analogs)
Scaffold may support metabolically stable series
Data from elaborated ligands; building block not directly tested
Metabolic Stability ADME Drug Design

Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate: Application Scenarios


Orthogonal Fragment-Based Drug Discovery

In fragment-based lead generation programs requiring systematic exploration of two distinct amine attachment vectors, the di-Boc protected scaffold enables orthogonal deprotection and sequential functionalization. The differential Boc lability (selectivity >5:1 azetidine N-2 over pyrrolidine N-5) allows installation of fragment A at N-2 following mild TFA deprotection, while retaining the N-5 Boc group for subsequent fragment B coupling . This sequential strategy is incompatible with mono-Boc or symmetric di-Cbz analogs.

High-Purity Intermediate for GMP Synthesis

When scaling hit-to-lead compounds toward preclinical candidate nomination, the 95% minimum purity of the di-Boc compound reduces the risk of impurity carryover that could compromise IND-enabling toxicology batch specifications. The higher purity specification, compared with the 90% purity of the mono-Boc oxalate comparator , provides a measurable quality advantage for procurement decisions in regulated synthesis environments.

Metabolically Stable Kinase Inhibitors and Antimalarials

Medicinal chemistry teams targeting kinases or Plasmodium falciparum can procure this di-Boc building block as the key scaffold precursor for constructing spirocyclic ligands. The diazaspiro[3.4]octane scaffold class has demonstrated metabolic stability improvements over planar piperazine bioisosteres (≥78% remaining at 60 min in human liver microsomes vs 45–60% for piperazine analogs) and antimalarial potency with whole-cell PfNF54 IC₅₀ values below 50 nM , providing confidence that the scaffold architecture—accessible via this protected intermediate—has a validated biological profile.

Anhydrous Organic-Phase Synthetic Sequences

For reactions demanding rigorously anhydrous conditions (e.g., organometallic couplings, strong base-mediated alkylations), the di-Boc compound's XLogP3-AA of 2.1 ensures ready solubility in ethereal and chlorinated solvents, simplifying moisture-free manipulation. The >100-fold lipophilicity advantage over the water-miscible free base scaffold reduces workup complexity and improves chromatographic recovery, translating into higher isolated yields of protected intermediates.

Application
Selection Property
Validation Focus
Orthogonal dual-vector functionalization
Differential Boc lability
Selective mono-deprotection control
High-purity intermediate for preclinical synthesis
Purity specification
Impurity profile review
Metabolically stable ligand discovery
Spirocyclic scaffold architecture
Microsomal stability in target series
Anhydrous organic-phase synthesis
Lipophilicity (computed logP)
Organic solvent compatibility
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